molecular formula C20H21N3O B5631808 N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

Cat. No. B5631808
M. Wt: 319.4 g/mol
InChI Key: GHEOBLWATOEAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide” is a compound that belongs to the benzimidazole class . Benzimidazoles are known for their wide range of pharmacological properties and are considered as a “privileged structure” in heterocyclic chemistry . They are often used in the development of new drugs with improved safety .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in several studies . For instance, a series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized with the aim of developing a class of compounds combining anthelmintic with antioxidant properties .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, the FTIR and FT Raman data can be used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their intended use. For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, showing significant hypoglycemic effects for therapy of type-2 diabetes .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. It’s important to refer to the specific safety data sheet for each compound for accurate information .

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety . Additionally, the development of new benzimidazole derivatives with combined antiparasitic and antioxidant properties is another potential area of future research .

properties

IUPAC Name

2-phenyl-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-14-23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)15-16-8-4-3-5-9-16/h2-11H,1,12-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEOBLWATOEAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

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